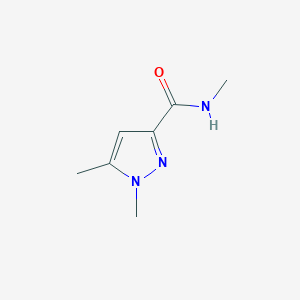

N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H11N3O. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by its white to yellow solid form and is commonly used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate carboxylating agent. One common method includes the use of methylhydrazine and acetylacetone as starting materials, followed by a series of reactions involving chloroform and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like dimethyl carbonate and petroleum ether to facilitate the reaction and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

N,1,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

A. Chemistry

N,1,5-trimethyl-1H-pyrazole-3-carboxamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, contributing to the development of new chemical entities with potential applications in various industries.

B. Biology

Research has highlighted its potential biological activities , including:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum; some compounds showed over 50% inhibition at concentrations of 100 µg/mL .

- Anticancer Potential : The compound has been investigated for its antiproliferative effects in cancer cell lines, suggesting possible therapeutic applications in oncology.

C. Medicine

This compound is explored for its therapeutic effects in various diseases:

- Inflammation and Pain Management : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in pain management therapies.

- Drug Development : Its unique interactions with biological targets make it a valuable candidate for drug development against various diseases .

Industrial Applications

In the industrial sector, this compound is used in:

- Pesticide Formulation : It acts as an intermediate in the synthesis of agrochemicals aimed at improving crop protection.

- Specialty Chemicals Production : The compound is involved in the manufacturing of specialty chemicals that require specific pyrazole derivatives .

A. Antifungal Activity Assessment

A study published in Molecules reported that synthesized derivatives of N-(substituted pyridinyl)-pyrazole exhibited varying degrees of antifungal activity. Notably, certain derivatives demonstrated superior efficacy compared to commercial fungicides like carboxin .

Research conducted on the biological activity of new thieno[2,3-c]pyrazole compounds indicated that modifications to the pyrazole structure could enhance antioxidant properties against toxic agents in aquatic species such as Clarias gariepinus. This highlights the potential ecological applications of pyrazole derivatives .

Wirkmechanismus

The mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-trimethylpyrazole: A closely related compound with similar chemical properties.

3,4,5-trimethylpyrazole: Another derivative with slight structural differences

Uniqueness

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .

Biologische Aktivität

N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in oncology and inflammation. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C_7H_10N_4O, with a molecular weight of approximately 168.2 g/mol. The compound features three methyl groups at the 1 and 5 positions and a carboxamide functional group at the 3-position, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), both critical targets in cancer therapy. The compound demonstrates antiproliferative effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HCT-116 (colon cancer)

In vitro studies have shown that this compound can induce apoptosis in these cancer cells by disrupting cell cycle progression and promoting pro-apoptotic signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.79 | Induces apoptosis |

| A549 | 26 | Cell cycle arrest at G2/M phase |

| HCT-116 | 49.85 | Upregulation of Bax expression |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. The compound's structural characteristics contribute to its ability to modulate inflammatory pathways effectively .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing pyrazole derivatives with carboxylic acids or amides.

- One-Pot Synthesis : Involving a combination of reactions that yield the target compound efficiently.

These synthetic approaches are crucial for developing derivatives with enhanced biological activities or altered pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- A study demonstrated that derivatives of pyrazole compounds showed significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.28 µM to over 50 µM depending on the specific derivative and target cell line .

- Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Eigenschaften

IUPAC Name |

N,1,5-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHYIZCWGLXIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598242 | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136678-94-9 | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.